
3-(1,3-Dihydro-2H-benzimidazol-2-ylidene)naphthalen-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Dihydro-2H-benzimidazol-2-ylidene)naphthalen-2(3H)-one is an organic compound that features a benzimidazole moiety fused with a naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dihydro-2H-benzimidazol-2-ylidene)naphthalen-2(3H)-one typically involves the condensation of a benzimidazole derivative with a naphthalene-based aldehyde or ketone. Common reaction conditions include:
Solvents: Dimethylformamide (DMF), ethanol, or acetonitrile.
Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Temperature: Reactions are often carried out at elevated temperatures (80-120°C) to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for such compounds may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
3-(1,3-Dihydro-2H-benzimidazol-2-ylidene)naphthalen-2(3H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like chloroform or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Studied for its pharmacological properties and potential therapeutic uses.
Industry: Used in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 3-(1,3-Dihydro-2H-benzimidazol-2-ylidene)naphthalen-2(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as:
Inhibition of enzyme activity: Binding to the active site of enzymes and preventing substrate interaction.
Receptor modulation: Acting as an agonist or antagonist at receptor sites.
DNA intercalation: Inserting between DNA base pairs and disrupting replication or transcription processes.
類似化合物との比較
Similar Compounds
Benzimidazole derivatives: Compounds like benzimidazole itself or its substituted analogs.
Naphthalene derivatives: Compounds such as naphthalene-2-carboxaldehyde or naphthalene-2-amine.
Uniqueness
3-(1,3-Dihydro-2H-benzimidazol-2-ylidene)naphthalen-2(3H)-one is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
特性
CAS番号 |
14967-47-6 |
|---|---|
分子式 |
C17H12N2O |
分子量 |
260.29 g/mol |
IUPAC名 |
3-(1H-benzimidazol-2-yl)naphthalen-2-ol |
InChI |
InChI=1S/C17H12N2O/c20-16-10-12-6-2-1-5-11(12)9-13(16)17-18-14-7-3-4-8-15(14)19-17/h1-10,20H,(H,18,19) |
InChIキー |
GSJNUIQEWCYTGV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C(=CC2=C1)C3=NC4=CC=CC=C4N3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


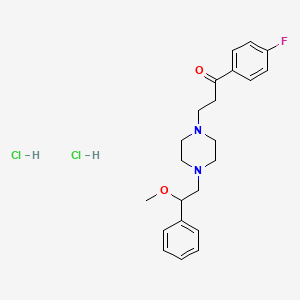


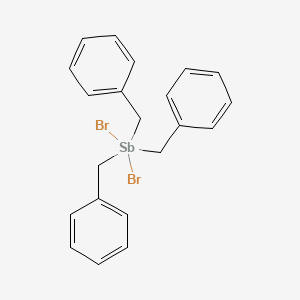


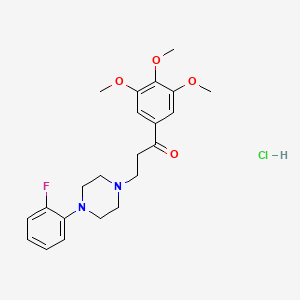


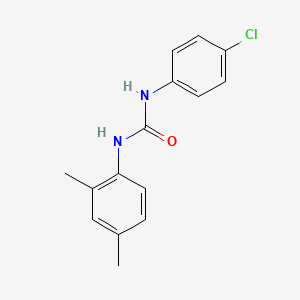

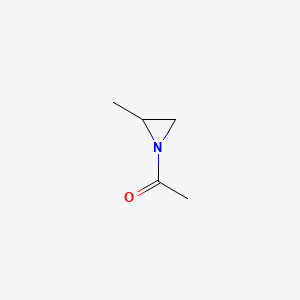
![3-(Hydroxymethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14708347.png)
![2-[(1-Chloroethyl)peroxy]-2-methylpropane](/img/structure/B14708350.png)
